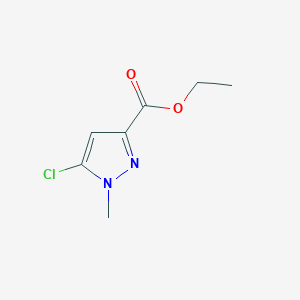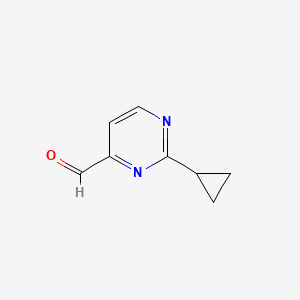
ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a useful synthetic intermediate and has been used to prepare tetrahydroisoquinoline amide substituted Ph pyrazoles as selective Bcl-2 inhibitors .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis
Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate is a colorless to yellow to brown sticky oil to solid or liquid . Its molecular weight is 188.61 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis and Structural Analysis : Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate derivatives are synthesized for various purposes, including the creation of intermediates for insecticides. A study by Beck and Lynch (1987) explored the synthesis of related compounds, underlining their relevance in chemical synthesis (Beck & Lynch, 1987). Similarly, Lan Zhi-li (2007) synthesized an important intermediate of the insecticide chlorantraniliprole from a related compound (Lan Zhi-li, 2007).
Structural Characterization : The compound has been extensively studied for its crystal and molecular structure. For example, a study by Viveka et al. (2016) involved the synthesis, characterization, and X-ray diffraction analysis of a related pyrazole ester (Viveka et al., 2016).
Insecticide Intermediate Synthesis : The compound's derivatives are used in the synthesis of insecticides. Yeming Ju (2014) described a method for synthesizing an intermediate crucial for pesticide chlorantraniliprole production (Yeming Ju, 2014).
Synthesis in Medicinal Chemistry : It's also utilized in medicinal chemistry, as shown in research by Sindhu Jose (2017), who synthesized derivatives with potential anticancer properties (Sindhu Jose, 2017).
Industrial Applications
- Corrosion Inhibition : Pyrazole derivatives, including ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate, have been studied for their effectiveness as corrosion inhibitors in industrial applications. Herrag et al. (2007) examined their efficiency in protecting steel in acidic environments (Herrag et al., 2007).
Advanced Material Synthesis
- Material Chemistry : This compound and its derivatives play a significant role in the synthesis of advanced materials. Research by Cheng et al. (2017) demonstrates its use in creating metal coordination polymers, showcasing its versatility in material chemistry (Cheng et al., 2017).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Zukünftige Richtungen
While the future directions for this specific compound are not explicitly mentioned in the search results, pyrazoles in general have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Eigenschaften
IUPAC Name |
ethyl 5-chloro-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)5-4-6(8)10(2)9-5/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXVQPKDTOICGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653285 | |
| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1172229-72-9 | |
| Record name | Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)
![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)


![(4-[1,2,3]Trazol-1-yl-phenyl)-methanol](/img/structure/B1415096.png)


![9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid](/img/structure/B1415099.png)
